1,4-Dioxan-2-carbaldehyd

Übersicht

Beschreibung

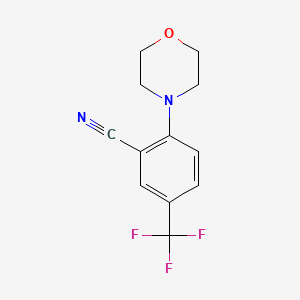

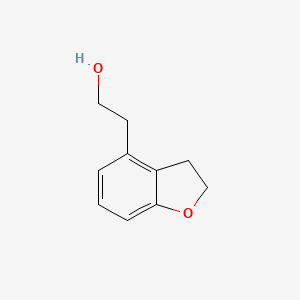

1,4-Dioxane-2-carboxaldehyde, also known as 1,4-Dioxane-2-carbaldehyde, is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.11 g/mol . The compound is associated with several synonyms such as dioxal, 1,4-dioxinan-2-yl-methanone, and others .

Synthesis Analysis

The synthesis of 2,3-disubstituted 1,4-dioxanes, which are related to 1,4-Dioxane-2-carboxaldehyde, has been reported. This synthesis involves the reaction of α,β-unsaturated ketones with a reagent combination of NaIO4 and NH2OH·HCl, followed by the nucleophile ethylene glycol, using cesium carbonate as a base under Williamson ether synthesis .

Molecular Structure Analysis

The molecular structure of 1,4-Dioxane-2-carboxaldehyde can be represented by the InChI string: InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 . The compound has a topological polar surface area of 35.5 Ų and a complexity of 81.7 .

Physical and Chemical Properties Analysis

1,4-Dioxane-2-carboxaldehyde has several computed properties. It has a molecular weight of 116.11 g/mol, an XLogP3-AA of -0.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 116.047344113 g/mol .

Wissenschaftliche Forschungsanwendungen

Sanierungs- und Behandlungstechnologien

1,4-Dioxan-2-carbaldehyd wurde bei der Sanierung und Behandlung von Wasser eingesetzt. Seine chemischen und physikalischen Eigenschaften beeinflussen die Sanierungs- und Behandlungsmöglichkeiten. Es ist mit Wasser mischbar, chemisch stabil und hydrolysiert unter typischen Bedingungen nicht . Diese Eigenschaften können zur Bildung großer, diffuser 1,4-Dioxan-Fächer im Grundwasser führen .

Ineffektive konventionelle Ansätze

Aufgrund seiner chemischen und physikalischen Eigenschaften sind bestimmte konventionelle Sanierungs- und Behandlungsansätze wie Granulat-Aktivkohle, Luftstrippen und Bodenluftentnahme für 1,4-Dioxan unwirksam . Ähnlich sind konventionelle Einheitsprozesse, die bei der Trinkwasser- und Abwasserbehandlung eingesetzt werden (z. B. Koagulation, Belüftung und Chlorierung), für 1,4-Dioxan unwirksam .

Bioabbaubarkeit

1,4-Dioxan ist unter aeroben Bedingungen entweder durch direkten Metabolismus oder Kometabolismus abbaubar . Die jeweiligen Rollen dieser Prozesse hängen sowohl von der Konzentration von 1,4-Dioxan als auch vom Vorhandensein gängiger chlorierter Ko-Kontaminanten ab .

Kometabolismus

Für den Kometabolismus ist das Vorhandensein eines geeigneten primären Substrats erforderlich . Im Gegensatz dazu gibt es derzeit nur begrenzte Beweise für den anaeroben Abbau von 1,4-Dioxan .

Ex situ und In situ Sanierung und Behandlung

Informationen zu Ex situ- und In situ-Sanierungs- und Behandlungstechnologien sind verfügbar . Diese Technologien werden nach Entwicklungsstand und Behandlungseffizienz klassifiziert .

Cometabolischer Abbau

Die Machbarkeit der Stimulation des cometabolischen Abbaus von 1,4-Dioxan während der biologisch aktiven Filtration (BAF) als Teil eines Behandlungszugs zur Wiederverwendung von Trinkwasser wurde nachgewiesen . Die Leistung von Propan im Vergleich zu THF als Kometabolite wurde verglichen .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that 1,4-dioxane, a related compound, has been found to interact with various targets such as subtilisin carlsberg, tumor necrosis factor ligand superfamily member 13b, epsin-1, and structural polyprotein

Mode of Action

1,4-dioxane, a related compound, is known to undergo oxidation by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate

Biochemical Pathways

1,4-dioxane, a related compound, is known to affect various signaling pathways predicted to impact the oxidative stress response, detoxification, and dna damage . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.

Pharmacokinetics

It has been found that the rate of metabolism for 1,4-Dioxane is significantly high . The absorption, volume of distribution, protein binding, and other ADME properties of 1,4-Dioxane-2-carboxaldehyde need to be studied further.

Result of Action

1,4-dioxane, a related compound, has been found to cause increased incidences in liver tumors in rats and mice, and nasal tumors in rats . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.

Action Environment

For example, its biodegradation rates may be inhibited by several common co-occurring chlorinated solvents, low oxygen concentration, low concentrations of 1,4-Dioxane, and the lack of a suitable co-substrate . It’s possible that similar environmental factors may influence the action of 1,4-Dioxane-2-carboxaldehyde.

Biochemische Analyse

Biochemical Properties

1,4-Dioxane-2-carboxaldehyde plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of Schiff bases. This interaction can alter the structure and function of proteins, affecting their enzymatic activity. For instance, 1,4-Dioxane-2-carboxaldehyde has been shown to interact with lysine residues in proteins, leading to changes in protein conformation and function .

Cellular Effects

1,4-Dioxane-2-carboxaldehyde has been observed to influence various cellular processes. It can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 1,4-Dioxane-2-carboxaldehyde can lead to DNA damage and apoptosis in certain cell types . Additionally, it can disrupt mitochondrial function, leading to altered energy metabolism and cell death.

Molecular Mechanism

The molecular mechanism of action of 1,4-Dioxane-2-carboxaldehyde involves its ability to form covalent bonds with biomolecules. It can inhibit or activate enzymes by modifying their active sites. For example, 1,4-Dioxane-2-carboxaldehyde can inhibit the activity of certain dehydrogenases by forming adducts with their active site cysteine residues . This inhibition can lead to changes in metabolic pathways and cellular function. Furthermore, 1,4-Dioxane-2-carboxaldehyde can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dioxane-2-carboxaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to 1,4-Dioxane-2-carboxaldehyde has been shown to cause persistent oxidative stress and chronic inflammation in cells . These long-term effects can lead to cellular senescence and altered cellular function.

Dosage Effects in Animal Models

The effects of 1,4-Dioxane-2-carboxaldehyde vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression. At high doses, 1,4-Dioxane-2-carboxaldehyde can cause significant toxicity, including liver and kidney damage . Studies have shown that high doses of the compound can lead to the formation of tumors in animal models, indicating its potential carcinogenicity.

Metabolic Pathways

1,4-Dioxane-2-carboxaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to toxicity . Additionally, 1,4-Dioxane-2-carboxaldehyde can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, 1,4-Dioxane-2-carboxaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, 1,4-Dioxane-2-carboxaldehyde can accumulate in the cytoplasm and mitochondria, where it exerts its effects.

Subcellular Localization

1,4-Dioxane-2-carboxaldehyde is primarily localized in the cytoplasm and mitochondria of cells. It can be directed to specific subcellular compartments through post-translational modifications and targeting signals. For instance, the compound can be acetylated, which enhances its localization to the mitochondria . This subcellular localization is crucial for its activity, as it allows 1,4-Dioxane-2-carboxaldehyde to interact with key metabolic enzymes and affect cellular function.

Eigenschaften

IUPAC Name |

1,4-dioxane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYANKPFXHJUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602805 | |

| Record name | 1,4-Dioxane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56217-56-2 | |

| Record name | 1,4-Dioxane-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

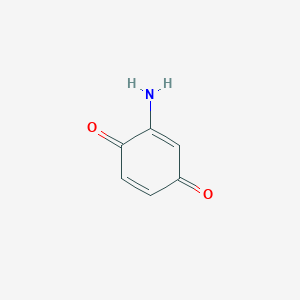

![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)

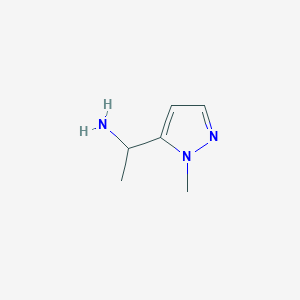

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)

![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)

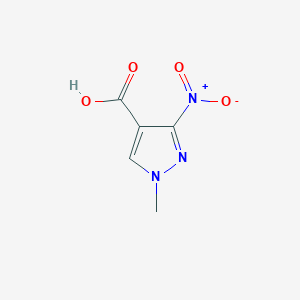

![N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine](/img/structure/B1612136.png)